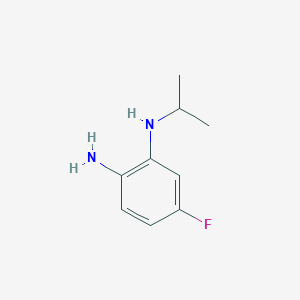

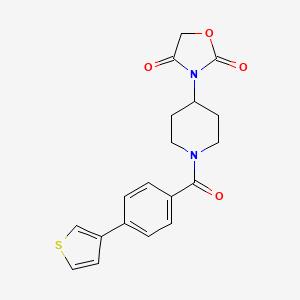

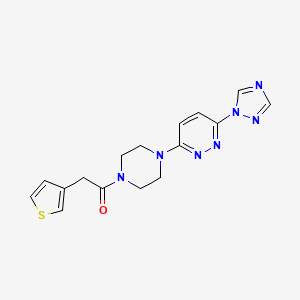

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole, also known as SB203580, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of p38 MAP kinase, a signaling molecule that is involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.

Applications De Recherche Scientifique

Antiarthritic and Analgesic Activity

Research has demonstrated that imidazole derivatives exhibit significant antiarthritic and analgesic activities. A study highlighted the synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles as potent anti-inflammatory and analgesic agents, showing more potency than phenylbutazone and indomethacin in certain assays (Sharpe et al., 1985).

Histamine Antagonism

Imidazole compounds have been synthesized and evaluated for their potential as H3-receptor histamine antagonists, offering insights into the development of new treatments for allergies and related conditions. One study introduced a series of (phenoxyalkyl)imidazoles that showed promising results both in vitro and in vivo (Ganellin et al., 1996).

Aldehyde Dehydrogenase Inhibition

Another area of research involves the synthesis and structural assignment of nitrefazole, a 4-nitroimidazole derivative with a marked inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink et al., 1985).

Synthesis and Rearrangements

The synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles have been reported, with some compounds showing analgesic and antiinflammatory activities comparable to phenylbutazone (Guerrera et al., 1990).

Metal-Organic Frameworks (MOFs)

Research into MOFs has also utilized imidazole derivatives, with one study focusing on the synthesis of a Zn-based MOF for drug delivery applications. This MOF exhibited good water and thermal stability and was tested for its ability to load and release 5-fluorouracil, a chemotherapy medication (Qin et al., 2022).

Antibacterial Activity

Imidazole derivatives have been synthesized with potential antibacterial activity. A particular study on new fluorescent 3H-imidazo[4,5-e][2,1]benzoxazoles showed these compounds could serve as fluorophores with additional thermal rearrangement properties and antibacterial activities (Rezazadeh et al., 2015).

Propriétés

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O3S/c1-13(2)12-29-20-23-11-18(14-4-3-5-16(10-14)25(26)27)24(20)15-6-8-17(9-7-15)28-19(21)22/h3-11,13,19H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGKDOJVJOVKDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

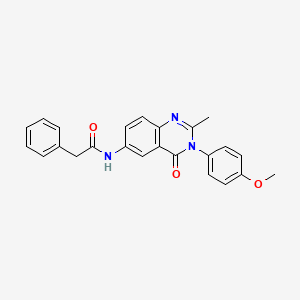

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)

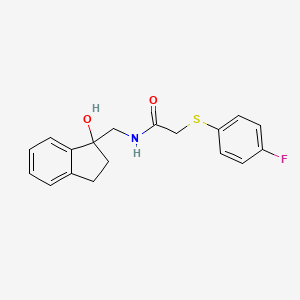

![N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2399741.png)

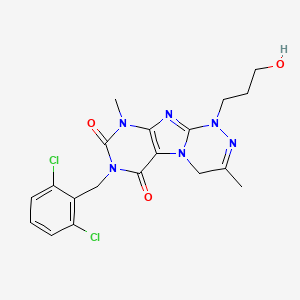

![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)